![molecular formula C16H17NO9 B3061006 Tegaserod metabolite M29.0 CAS No. 242802-03-5](/img/structure/B3061006.png)
Tegaserod metabolite M29.0
描述
Tegaserod metabolite M29.0, also known as 5-methoxyindole-3-carboxylic acid, is the primary circulating metabolite of tegaserod in human plasma. Tegaserod is a selective serotonin-4 receptor agonist used primarily for the treatment of irritable bowel syndrome with constipation. The metabolite M29.0 is formed through a series of metabolic reactions involving hydrolysis, oxidation, and glucuronidation.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tegaserod metabolite M29.0 involves several steps:
Hydrolysis: Tegaserod undergoes nonenzymatic acid-catalyzed hydrolysis in the stomach.
Oxidation: The hydrolyzed product is then subjected to enzymatic oxidation.
Glucuronidation: Finally, the oxidized product undergoes conjugation with glucuronic acid to form 5-methoxyindole-3-carboxylic acid
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above. The process is optimized for large-scale production by controlling the reaction conditions such as pH, temperature, and the concentration of reagents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tegaserod metabolite M29.0 primarily undergoes:
Oxidation: The initial step in its formation involves enzymatic oxidation.
Glucuronidation: The final step involves conjugation with glucuronic acid
Common Reagents and Conditions
Hydrolysis: Acidic conditions in the stomach.
Oxidation: Enzymatic oxidation involving cytochrome P450 enzymes.
Glucuronic Acid: Used in the glucuronidation step
Major Products Formed
The major product formed from these reactions is 5-methoxyindole-3-carboxylic acid glucuronide .
科学研究应用
Pharmacokinetics and Metabolism
Tegaserod undergoes extensive metabolism in the body, leading to several metabolites, with M29.0 being the most significant in human plasma. The metabolic pathway includes:
- Hydrolysis : Initial nonenzymatic acid-catalyzed hydrolysis occurs in the stomach.
- Oxidation : Subsequent enzymatic oxidation produces M29.0.
- Conjugation : M29.0 is further conjugated with glucuronic acid, contributing to its pharmacological profile .
The pharmacokinetics of M29.0 reveal that its plasma concentrations can be significantly higher than those of tegaserod itself, suggesting a potential for enhanced effects or interactions at therapeutic doses .
Gastrointestinal Motility
M29.0 has been shown to have negligible affinity for 5-HT4 receptors, which are crucial for gastrointestinal motility. However, it is involved in the overall metabolic effects of tegaserod, which enhances peristalsis and reduces visceral sensitivity in patients with IBS-C . While M29.0 does not exhibit direct agonistic activity on these receptors, its presence may influence the pharmacodynamics of tegaserod.
Platelet Aggregation
Recent studies indicate that both tegaserod and its metabolite M29.0 can affect platelet aggregation in vitro. Specifically:
- Tegaserod demonstrated a concentration-dependent increase in platelet aggregation.
- M29.0 showed a modest increase (5% to 16%) in platelet aggregation at concentrations up to 0.6 times its Cmax, compared to a control vehicle .
These findings suggest that while M29.0 may not be directly responsible for significant pharmacological activity, it could play a role in enhancing tegaserod's effects on platelet function.
Efficacy in IBS-C Treatment
Clinical trials involving tegaserod have consistently shown improvements in symptoms of IBS-C among women under 65 years old. The efficacy of tegaserod has been attributed to its ability to enhance gastrointestinal motility and reduce abdominal pain:
- In a study involving 4,605 patients, tegaserod was associated with statistically significant improvements in bowel movement frequency and abdominal discomfort compared to placebo .
Safety Profile
The safety profile of tegaserod has been scrutinized due to previous cardiovascular concerns; however, recent evaluations have indicated that when used appropriately, it poses minimal risk . The metabolite M29.0 does not exhibit any significant adverse effects related to QT interval prolongation or other cardiac risks at therapeutic levels .
Data Summary Table
Parameter | Tegaserod | Metabolite M29.0 |
---|---|---|
Main Action | 5-HT4 receptor agonist | Negligible activity |
Platelet Aggregation Effect | Significant | Modest (5%-16%) |
Gastrointestinal Motility | Enhanced | Indirect influence |
Cardiovascular Risk | Minimal | No significant effect |
Clinical Use | IBS-C treatment | Not used clinically |
作用机制
Tegaserod metabolite M29.0 does not possess the same pharmacological activity as tegaserod. It is pharmacologically inactive and does not exhibit serotonin-4 receptor agonist properties. The formation of M29.0 involves hydrolysis, oxidation, and glucuronidation, but it does not interact with the serotonin-4 receptor or other molecular targets .
相似化合物的比较
Similar Compounds
- 5-Hydroxyindole-3-carboxylic acid
- 5-Methoxyindole-3-acetic acid
Uniqueness
Tegaserod metabolite M29.0 is unique in its formation pathway and its role as the primary circulating metabolite of tegaserod. Unlike other similar compounds, it is specifically formed from tegaserod and serves as a key biomarker in pharmacokinetic studies .
生物活性
Tegaserod, a selective serotonin 5-HT4 receptor partial agonist, is primarily utilized for treating constipation-predominant irritable bowel syndrome (IBS-C). Its main circulating metabolite, M29.0 (5-methoxyindole-3-carboxylic acid), has been the subject of various studies to understand its biological activity and implications in clinical settings.
Metabolism and Pharmacokinetics
Tegaserod undergoes extensive metabolism in the human body, with M29.0 being the primary metabolite found in plasma. The metabolic pathway includes:
- Hydrolysis : Tegaserod is initially hydrolyzed in the stomach.
- Oxidation and Conjugation : Following hydrolysis, it undergoes enzymatic oxidation and conjugation, resulting in M29.0.
- Excretion : Approximately two-thirds of an oral dose is excreted unchanged in feces, while one-third is eliminated via urine, predominantly as M29.0 .
The absolute bioavailability of tegaserod is around 10% , with peak plasma concentrations (Cmax) occurring approximately one hour post-administration. Notably, M29.0 has negligible affinity for the 5-HT4 receptors, indicating limited pharmacological activity compared to its parent compound .
In Vitro Studies
- Cytochrome P450 Interaction :
- Platelet Aggregation :
- Gastrointestinal Effects :
Case Studies and Clinical Trials
Tegaserod was initially withdrawn from the market due to concerns about cardiovascular risks but was resubmitted for FDA approval in a restricted population . Clinical trials have demonstrated that tegaserod effectively alleviates symptoms of IBS-C, including abdominal pain and constipation.
- Efficacy Data : A meta-analysis of 29 clinical studies indicated that patients treated with tegaserod experienced significant improvements in gastrointestinal symptoms compared to those receiving placebo .
- Safety Profiles : Long-term safety studies did not indicate a significant increase in cardiovascular events when used within recommended guidelines, although caution remains due to previous findings linking tegaserod to ischemic events .
Summary of Research Findings
Parameter | Tegaserod | M29.0 |
---|---|---|
Primary Action | 5-HT4 receptor partial agonist | No significant receptor affinity |
Metabolism | Hydrolysis → Oxidation → Glucuronidation | Main metabolite formed |
Bioavailability | ~10% | N/A |
Cmax Timing | ~1 hour | N/A |
Platelet Aggregation | Significant increase at high doses | Modest increase at lower doses |
Cardiovascular Risk | Concerns noted | No direct evidence of risk |
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methoxy-1H-indole-3-carbonyl)oxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO9/c1-24-6-2-3-9-7(4-6)8(5-17-9)15(23)26-16-12(20)10(18)11(19)13(25-16)14(21)22/h2-5,10-13,16-20H,1H3,(H,21,22)/t10-,11-,12+,13-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGXEFQTQPJRBK-DJUFWWRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242802-03-5 | |
Record name | beta-D-Glucopyranuronic acid, 1-(5-methoxy-1H-indole-3-carboxylate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242802035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(5-METHOXY-1H-INDOLE-3-CARBOXYLATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VF4PO1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。